1-(Chloromethyl)-1-cyclobutylcyclobutane
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Overview
Description
1-(Chloromethyl)-1-cyclobutylcyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group attached. This compound belongs to the class of organochlorides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-cyclobutylcyclobutane typically involves the chloromethylation of cyclobutylcyclobutane. This process can be achieved through the reaction of cyclobutylcyclobutane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-cyclobutylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-cyclobutylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclobutylcyclobutane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-cyclobutylcyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Hydroxymethyl)-1-cyclobutylcyclobutane: Contains a hydroxymethyl group instead of a chloromethyl group.
1-(Methyl)-1-cyclobutylcyclobutane: Lacks the halogen group, having a simple methyl group instead.
Uniqueness
1-(Chloromethyl)-1-cyclobutylcyclobutane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H15Cl |
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Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclobutylcyclobutane |
InChI |
InChI=1S/C9H15Cl/c10-7-9(5-2-6-9)8-3-1-4-8/h8H,1-7H2 |
InChI Key |
ICJUVKUCLYEOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC2)CCl |
Origin of Product |
United States |
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